CHMFL-BTK-01
Overview
Description
CHMFL-BTK-01 is a highly selective and irreversible inhibitor of Bruton’s tyrosine kinase (BTK). This compound has shown significant potential in the treatment of B-cell malignancies, such as non-Hodgkin lymphoma and chronic lymphocytic leukemia . Bruton’s tyrosine kinase plays a crucial role in the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHMFL-BTK-01 involves a multi-step process. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained through purification and crystallization . Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
CHMFL-BTK-01 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Scientific Research Applications
CHMFL-BTK-01 has a wide range of scientific research applications:
Mechanism of Action
CHMFL-BTK-01 exerts its effects by irreversibly binding to the cysteine residue at position 481 of Bruton’s tyrosine kinase. This binding inhibits the kinase activity of BTK, thereby blocking the downstream signaling pathways essential for B-cell proliferation and survival . The inhibition of BTK leads to the suppression of B-cell receptor signaling, which is crucial for the growth and survival of B-cell malignancies .
Comparison with Similar Compounds
Similar Compounds
CHMFL-BTK-85: A novel covalent BTK inhibitor with high potency and selectivity over other protein kinases.
CHMFL-BTK-11: Another BTK inhibitor developed by the same research team, showing high selectivity and activity.
Uniqueness of CHMFL-BTK-01
This compound stands out due to its high selectivity and irreversible binding to BTK. Unlike Ibrutinib, this compound exhibits minimal off-target effects, making it a promising candidate for targeted cancer therapy . Its unique binding mechanism and high potency make it a valuable tool for both research and therapeutic applications .
Properties
CAS No. |
2095280-64-9 |
---|---|
Molecular Formula |
C38H41N5O5 |
Molecular Weight |
647.776 |
IUPAC Name |
N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide |
InChI |
InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45) |
InChI Key |
UBXBHXGYYBYXOB-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(C(C=C2NC3=CC=C(C(N4CCOCC4)=O)C(NC(C=C)=O)=C3)=CN(C)C2=O)=C1C)C5=CC=C(C(C)(C)C)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CHMFL-BTK-01 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.